molecular formula C11H20O B1266959 4-Tert-butylcycloheptanone CAS No. 5932-62-7

4-Tert-butylcycloheptanone

Cat. No.: B1266959
CAS No.: 5932-62-7
M. Wt: 168.28 g/mol
InChI Key: PDCFNNIMYIKGMD-UHFFFAOYSA-N
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Description

4-Tert-butylcycloheptanone is an organic compound with the molecular formula C11H20O It is a ketone featuring a seven-membered cycloheptane ring with a tert-butyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Tert-butylcycloheptanone can be synthesized through several methods. One common approach involves the alkylation of cycloheptanone with tert-butyl chloride in the presence of a strong base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the base.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 4-tert-butylcycloheptene. This process uses a metal catalyst such as palladium on carbon and hydrogen gas under controlled temperature and pressure conditions to achieve high yields.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to 4-tert-butylcycloheptanol using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction typically occurs at room temperature in anhydrous solvents like tetrahydrofuran.

    Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions. For example, it can react with Grignard reagents to form tertiary alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents (RMgX)

Major Products:

    Oxidation: Carboxylic acids, esters

    Reduction: 4-Tert-butylcycloheptanol

    Substitution: Tertiary alcohols

Scientific Research Applications

4-Tert-butylcycloheptanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable starting material for the development of new compounds.

    Biology: Research into the biological activity of this compound and its derivatives is ongoing

    Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: this compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 4-tert-butylcycloheptanone involves its interaction with various molecular targets. In reduction reactions, the compound undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. In oxidation reactions, the compound is converted to carboxylic acids or esters through the addition of oxygen atoms. The specific pathways and molecular targets depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

    4-Tert-butylcyclohexanone: This compound has a six-membered ring instead of a seven-membered ring. It exhibits similar chemical reactivity but differs in its physical properties and applications.

    Cycloheptanone: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

    4-Tert-butylcyclopentanone: Features a five-membered ring, leading to different chemical behavior and reactivity compared to 4-tert-butylcycloheptanone.

Uniqueness: this compound is unique due to its seven-membered ring structure combined with the bulky tert-butyl group. This combination imparts distinct steric and electronic properties, making it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

4-tert-butylcycloheptan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-11(2,3)9-5-4-6-10(12)8-7-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCFNNIMYIKGMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60295935
Record name 4-tert-butylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5932-62-7
Record name NSC106333
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106333
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-butylcycloheptanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60295935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the different forms (keto vs. enol) observed in trichloromethyl-β-diketones?

A1: The research article [] investigates a series of trichloromethyl-β-diketones, including a derivative of 4-tert-butylcycloheptanone, namely 2-trichloroacetyl-4-tert-butylcycloheptanone. While this compound itself is not directly studied for its keto-enol tautomerism, the study found that the equilibrium between the keto and enol forms in these diketones is influenced by the substituents present. For instance, compounds with bulky substituents like tert-butyl groups on the cycloalkane ring (e.g., 2-trichloroacetyl-4-tert-butylcycloheptanone) were found to exist predominantly in the keto form. This information is valuable for understanding the reactivity and potential applications of these compounds.

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